2,2,6,6-Tetramethylheptane-3,5-dione;zirconium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Thin Film Deposition:

TMHD-Zr is a well-studied precursor for the deposition of thin films of zirconium dioxide (ZrO2), also known as zirconia, through a technique called Chemical Vapor Deposition from the Gas Phase of Organometallic Compounds (CVDOM) []. This method involves vaporizing the TMHD-Zr compound and transporting it to a heated substrate, where it decomposes and forms a thin layer of ZrO2.

Zirconia is a versatile material with various applications, including:

- Solid-state electrolytes in fuel cells: Due to its high ionic conductivity and thermal stability, ZrO2 is used as an electrolyte in solid-oxide fuel cells [].

- Protective coatings: ZrO2 offers excellent scratch resistance, making it a valuable material for wear-resistant coatings on cutting tools, engine parts, and other components [].

- Gas sensors: The ability of ZrO2 to change its electrical conductivity in response to the presence of specific gases makes it a valuable material for gas sensor applications [].

Catalyst Development:

TMHD-Zr has been explored as a potential catalyst in various chemical reactions, including:

- Olefin polymerization: Studies suggest that TMHD-Zr can be used as a catalyst for the polymerization of olefins, which are hydrocarbons with a carbon-carbon double bond. This process is crucial for the production of various polymers, such as polyethylene and polypropylene [].

- Hydrocarbon oxidation: TMHD-Zr has also shown potential as a catalyst for the selective oxidation of hydrocarbons. This process is important for the conversion of alkanes (saturated hydrocarbons) into valuable oxygenated compounds, such as alcohols and aldehydes [].

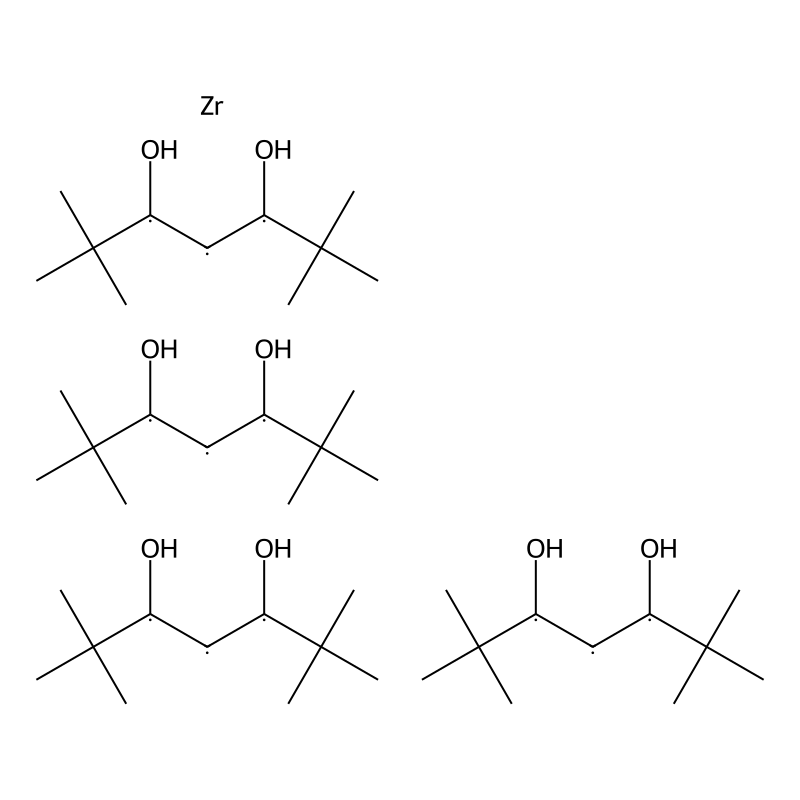

Zr(TMHD)4 is a coordination complex formed between zirconium (Zr) and four 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) ligands. TMHD, also known as dipivaloylmethane, is a diketone molecule. The complexation between Zr and TMHD ligands allows Zr(TMHD)4 to act as a volatile precursor for various zirconium-containing materials [].

Molecular Structure Analysis

Zr(TMHD)4 possesses a central zirconium atom surrounded by four bidentate (two bonding sites) TMHD ligands. Each TMHD ligand binds to the Zr atom through its two oxygen atoms, forming a distorted square pyramidal geometry around the Zr center []. The four methyl groups (CH3) on each TMHD ligand contribute to a sterically hindered structure, meaning there is crowding around the central Zr due to the bulky methyl groups.

Chemical Reactions Analysis

A crucial reaction involving Zr(TMHD)4 is its decomposition to form zirconium oxide (ZrO2) thin films. This decomposition can be achieved through various techniques, such as Chemical Vapor Deposition (CVD) []. Here's a simplified balanced equation for the decomposition:

Zr(TMHD)4 (gas) -> ZrO2 (s) + Volatile organic compounds (g)

Where 's' denotes solid and 'g' denotes gas phase. The volatile organic compounds are byproducts formed during the decomposition of the TMHD ligands.

Physical And Chemical Properties Analysis

Zr(TMHD)4 functions as a precursor for zirconium-based materials. During deposition techniques like CVD, Zr(TMHD)4 decomposes, releasing volatile organic fragments and leaving behind a thin film of ZrO2. The steric hindrance caused by the methyl groups in TMHD ligands can influence the growth and properties of the deposited films [].

- Potential Toxicity: Organic precursors can sometimes exhibit toxicity. Handle with appropriate personal protective equipment (PPE) like gloves and goggles.

- Potential Flammability: Organic ligands are often flammable. Keep away from heat sources and handle in a well-ventilated area.